Rofleponide
Overview
Description
Rofleponide is a synthetic glucocorticoid corticosteroid . It was never marketed .
Synthesis Analysis
Rofleponide has been used in the formulation of lipid nanoparticles for mRNA delivery. It was found that rofleponide could suppress the inflammatory response and increase protein expression by 1.2–1.9 fold compared to the original formulation .Molecular Structure Analysis
Rofleponide has a molecular formula of C25H34F2O6 . Its average mass is 468.531 Da and its monoisotopic mass is 468.232330 Da .Physical And Chemical Properties Analysis
The specific physical and chemical properties of Rofleponide are not available in the current resources .Scientific Research Applications
Topical Treatment in Allergic Rhinitis and Asthma
Rofleponide palmitate, an esterified glucocorticosteroid pro-drug, shows promise in topical airway treatment for allergic rhinitis and asthma. This pro-drug is designed to deliver topical exposure of the mucosa to the inactive lipophilic drug, which is then locally metabolized to the more hydrophilic and readily cleared drug rofleponide (Ahlström-Emanuelsson et al., 2004).
Efficacy in Seasonal Allergic Rhinitis Treatment
In a study on the efficacy of rofleponide palmitate nasal spray (RPNS) for seasonal allergic rhinitis (AR), it was found that certain doses of RPNS significantly reduced symptoms, demonstrating its potential as an effective treatment option (Atkinson et al., 2004).
Metabolite Synthesis and Structure Elucidation
Research on synthesizing and structuring potential metabolites of rofleponide, such as 6-oxygenated metabolites, contributes to understanding the drug's biochemical properties. This involves exploring different synthesis routes and analyzing the stereochemistry of substituents (Thalén & Wickström, 2000).
Reactive Oxygen Species (ROS) and Nanomedicine
While not directly related to rofleponide, research on ROS-based nanomedicine is relevant in the context of drug development and biomedical applications, where understanding ROS dynamics is crucial (Yang, Chen, & Shi, 2019).
Research Objects in Scientific Investigations
ROs (Research Objects) support scientific research by aggregating related scientific resources and annotations, which is vital for sharing and reusing scientific data and findings. This approach is crucial in the context of complex scientific investigations, such as drug development (Palma et al., 2014).
properties
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F2O6/c1-4-5-21-32-20-10-14-15-9-17(26)16-8-13(29)6-7-22(16,2)24(15,27)18(30)11-23(14,3)25(20,33-21)19(31)12-28/h8,14-15,17-18,20-21,28,30H,4-7,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21+,22-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTCZMJQGGONPY-XJAYAHQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)CC[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318252 | |
Record name | Rofleponide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rofleponide | |
CAS RN |
144459-70-1 | |
Record name | Rofleponide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144459-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rofleponide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144459701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rofleponide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROFLEPONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9IQ7GVL3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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